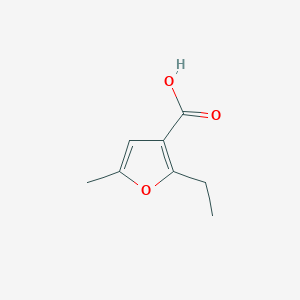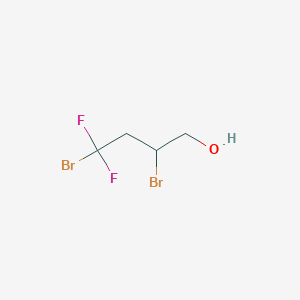
2,4-dibromo-4,4-difluorobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-4,4-difluorobutan-1-ol: is an organic compound with the molecular formula C4H6Br2F2O. It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a butanol backbone. This compound is of interest in various fields of chemistry due to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-4,4-difluorobutan-1-ol typically involves the halogenation of a suitable precursor. One common method is the bromination of 4,4-difluoro-1-butanol using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of phase transfer catalysts can enhance the efficiency of the bromination reaction, allowing for higher throughput and reduced reaction times. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dibromo-4,4-difluorobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atoms can be reduced to form difluoro-1-butanol derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of 2,4-dibromo-4,4-difluorobutanal or 2,4-dibromo-4,4-difluorobutanoic acid.
Reduction: Formation of 4,4-difluoro-1-butanol.
Substitution: Formation of 2,4-diazido-4,4-difluoro-1-butanol or 2,4-dithioureido-4,4-difluoro-1-butanol.
Applications De Recherche Scientifique
2,4-dibromo-4,4-difluorobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its halogenated nature makes it a valuable intermediate in the preparation of fluorinated and brominated compounds.
Biology: Investigated for its potential use in biochemical assays and as a reagent in the modification of biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in a range of chemical transformations. The hydroxyl group can form hydrogen bonds, influencing the compound’s behavior in biological systems. Additionally, the halogen atoms can engage in halogen bonding, further modulating its interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2-butanol: Another halogenated butanol with similar reactivity but lacking fluorine atoms.
2,4-Difluoro-1-butanol: Contains fluorine atoms but lacks bromine, resulting in different chemical properties.
2,4-Dibromo-1-butanol: Similar structure but without fluorine atoms, leading to variations in reactivity and applications.
Uniqueness
2,4-dibromo-4,4-difluorobutan-1-ol is unique due to the simultaneous presence of both bromine and fluorine atoms. This dual halogenation imparts distinct chemical properties, making it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
2,4-dibromo-4,4-difluorobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2F2O/c5-3(2-9)1-4(6,7)8/h3,9H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLMPCIDNLNBFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)C(F)(F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2726182.png)
![3-(3,4-dimethoxyphenyl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2726184.png)
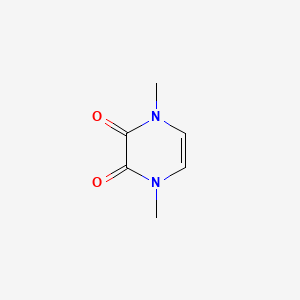
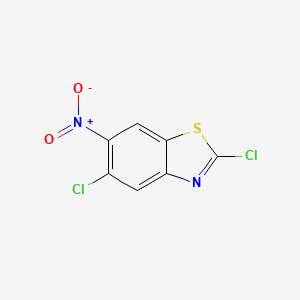
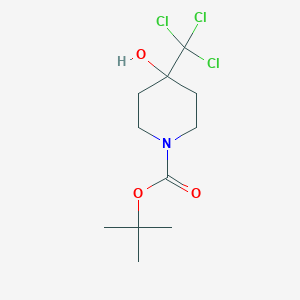
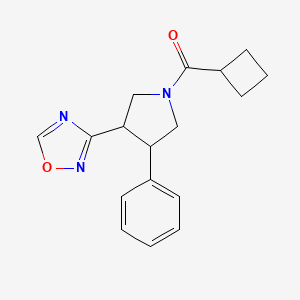
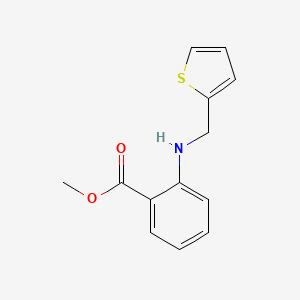
![1-[(4-bromophenyl)sulfonyl]-N-(4-chlorophenyl)-2-pyrrolidinecarboxamide](/img/structure/B2726193.png)
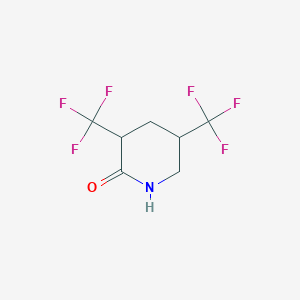
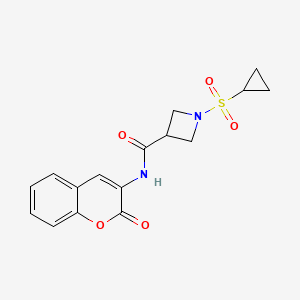
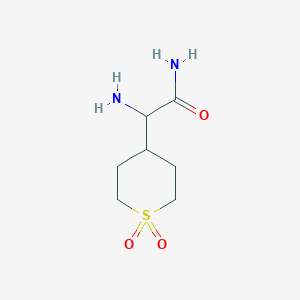
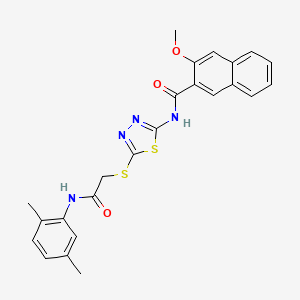
![2-(3-Nitrobenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2726202.png)
